molecular formula C20H17F3N4O2 B2803552 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide CAS No. 946355-15-3

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2803552
CAS No.: 946355-15-3
M. Wt: 402.377
InChI Key: OYGRIEKKFTWERS-UHFFFAOYSA-N
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Description

N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide is a small-molecule benzamide derivative featuring a pyrimidine core and a trifluoromethyl-substituted aromatic system. The compound’s structure includes:

  • Pyrimidine moiety: A 6-methoxy-2-methylpyrimidin-4-yl group linked via an amino bridge to a phenyl ring.
  • Benzamide backbone: A 4-(trifluoromethyl)benzamide group, contributing to lipophilicity and metabolic stability.
    This compound is structurally optimized for interactions with biological targets, particularly kinases or enzymes requiring aromatic stacking or hydrophobic interactions. The trifluoromethyl group enhances electronegativity and bioavailability, while the pyrimidine core mimics nucleotide structures, enabling competitive inhibition .

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2/c1-12-24-17(11-18(25-12)29-2)26-15-7-9-16(10-8-15)27-19(28)13-3-5-14(6-4-13)20(21,22)23/h3-11H,1-2H3,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGRIEKKFTWERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving methoxyacetaldehyde and methylamine, followed by cyclization with a suitable reagent.

    Amination: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylamine to introduce the amino group.

    Coupling with Benzamide: The final step involves coupling the aminopyrimidine derivative with 4-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific binding interactions.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl-Benzamide Motifs
Compound Name Key Structural Differences Molecular Weight Biological Activity/Notes Reference
N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide Pyridine replaces pyrimidine; chloro-substituted phenyl 390.79 g/mol Potential kinase inhibition; improved solubility due to pyridine heterocycle .
N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)-4-(trifluoromethyl)benzamide (6e) Thienopyrimidine core replaces pyrimidine 425.78 g/mol Anticancer activity; enhanced metabolic stability from thienopyrimidine .
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide Imidazole and pyridine substituents added 584.56 g/mol Approved as nilotinib (tyrosine kinase inhibitor); improved target specificity .

Key Observations :

  • Thienopyrimidine () enhances π-π stacking and metabolic resistance.
  • Substituent Effects : The trifluoromethyl group consistently improves lipophilicity (logP ~3.5–4.2) and target affinity across analogues. Chloro or imidazole substituents (e.g., ) modulate solubility and off-target effects.
Pharmacokinetic and Physicochemical Comparisons
Compound Name Melting Point (°C) Solubility (µg/mL) LogP Notes
Target Compound 175–178 (predicted) ~15 (aqueous buffer) 3.9 Moderate solubility; high membrane permeability .
N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)-4-(trifluoromethyl)benzamide (6e) 150–152 ~8 4.2 Lower solubility due to thienopyrimidine; high plasma protein binding .
4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide (18) 169–171 ~20 3.6 Nitro group improves aqueous solubility but increases metabolic oxidation risk .

Key Observations :

  • Solubility-Specific Design : Nitro or methoxy groups (e.g., ) improve aqueous solubility but may introduce toxicity risks.
  • Thermal Stability : Higher melting points (e.g., 175–178°C for the target compound) correlate with crystalline stability, favoring formulation .

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC20H17F3N4O2
Molecular Weight402.377 g/mol
Structural FeaturesPyrimidine moiety, trifluoromethyl group

The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their bioavailability and interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or other diseases.
  • Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on cancer cell lines, leading to apoptosis.

Anticancer Activity

Research has highlighted the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potency against these cell lines.
Cell LineIC50 Value (µM)Mechanism of Action
MCF-75.0Induction of apoptosis
HeLa8.0Cell cycle arrest
A5496.5Inhibition of proliferation

Case Studies

  • Study on MCF-7 Cells : A study reported that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell death at concentrations as low as 5 µM .
  • In Vivo Studies : Animal studies have shown that this compound significantly reduces tumor growth in xenograft models, demonstrating its potential as an effective therapeutic agent in oncology .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced efficacy, suggesting a synergistic effect that could be exploited for combination therapies .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagent/ConditionPurposeReference
1O-Benzyl hydroxylamine HCl, K2_2CO3_3Amine activation
2p-Trifluoromethyl benzoyl chlorideAcylation
3Sodium pivalate in CH3_3CNStabilization of intermediates

How can reaction yields be optimized during the coupling of pyrimidine and benzamide moieties?

Answer:

  • Temperature Control : Maintain 0–5°C during acyl chloride additions to minimize side reactions .
  • Catalyst Use : Triethylamine (Et3_3N) enhances nucleophilicity of amine groups in pyrimidine intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity products .

What analytical techniques are most effective for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns on the pyrimidine ring and benzamide group .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 408.458 for C22_{22}H24_{24}N4_4O4_4) .
  • X-ray Crystallography : Resolve intramolecular interactions, such as hydrogen bonds stabilizing the pyrimidine-amine linkage .

How does the trifluoromethyl group influence the compound’s reactivity and stability?

Answer:

  • Electron-Withdrawing Effects : The -CF3_3 group increases electrophilicity of the benzamide carbonyl, enhancing reactivity with nucleophiles .
  • Metabolic Stability : Improves resistance to oxidative degradation compared to non-fluorinated analogs .
  • Lipophilicity : LogP increases by ~1.5 units, impacting membrane permeability in biological assays .

What are common pitfalls in interpreting spectral data, and how can they be mitigated?

Answer:

  • Overlapping Peaks in NMR : Use 2D NMR (e.g., HSQC, HMBC) to resolve signals from aromatic protons .
  • Artifacts in Mass Spectra : Avoid adduct formation by using high-purity solvents and tuning ionization parameters .
  • Crystallization Issues : Optimize solvent polarity (e.g., DMF/water mixtures) to obtain diffraction-quality crystals .

How do structural modifications to the pyrimidine ring affect biological activity?

Answer:

  • Methoxy vs. Ethoxy Substitutions : Methoxy at C6 (vs. ethoxy) reduces steric hindrance, improving binding to kinase targets .
  • Methyl at C2 : Enhances π-stacking interactions in enzyme active sites, as shown in comparative docking studies .
  • Amino Linker Flexibility : Rigid aryl-amino groups (e.g., para-substituted phenyl) improve selectivity over off-target receptors .

What safety protocols are essential during synthesis?

Answer:

  • Handling Mutagenic Intermediates : Use fume hoods and closed systems when working with anomeric amides, which may exhibit Ames test-positive mutagenicity .
  • Decomposition Risks : Store intermediates at -20°C to prevent thermal degradation (e.g., DSC data shows decomposition above 25°C) .
  • Waste Disposal : Neutralize acyl chlorides with aqueous NaHCO3_3 before disposal .

How can researchers resolve contradictions in reported synthetic protocols?

Answer:

  • Solvent Polarity : Conflicting yields in CH2_2Cl2_2 vs. THF may arise from varying dielectric constants; optimize via dielectric constant tables .
  • Catalyst Screening : Test alternatives (e.g., DMAP vs. Et3_3N) if literature methods fail to replicate .
  • Scale-Up Adjustments : Transition from batch to flow reactors to maintain efficiency at larger scales .

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